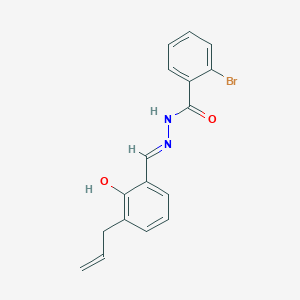
N'-(3-allyl-2-hydroxybenzylidene)-2-bromobenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(3-allyl-2-hydroxybenzylidene)-2-bromobenzohydrazide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research studies. In
Mécanisme D'action
The mechanism of action of N'-(3-allyl-2-hydroxybenzylidene)-2-bromobenzohydrazide is complex and involves multiple pathways. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. It has also been found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in the cellular antioxidant defense system.
Biochemical and Physiological Effects:
This compound has a range of biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines and oxidative stress markers, which are associated with various diseases. It has also been found to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N'-(3-allyl-2-hydroxybenzylidene)-2-bromobenzohydrazide in lab experiments include its high potency, specificity, and low toxicity. This compound has been extensively studied, and its mechanism of action is well understood. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and its instability under certain conditions.
Orientations Futures
There are several future directions for research on N'-(3-allyl-2-hydroxybenzylidene)-2-bromobenzohydrazide. These include exploring its potential applications in the treatment of various diseases, investigating its mechanism of action in more detail, and optimizing its synthesis method to improve its yield and purity. Additionally, there is a need to develop more effective formulations of this compound that can improve its solubility and stability. Overall, this compound is a promising compound that has the potential to be used in a range of scientific research studies.
Méthodes De Synthèse
The synthesis of N'-(3-allyl-2-hydroxybenzylidene)-2-bromobenzohydrazide involves the reaction of 2-bromobenzohydrazide with 3-allyl-2-hydroxybenzaldehyde in the presence of a catalyst. The reaction proceeds under mild conditions and produces a high yield of the desired product. This synthesis method has been optimized through various studies, and it is now a well-established protocol for the preparation of this compound.
Applications De Recherche Scientifique
N'-(3-allyl-2-hydroxybenzylidene)-2-bromobenzohydrazide has been widely studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been found to be effective in the treatment of various diseases, including diabetes, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
2-bromo-N-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c1-2-6-12-7-5-8-13(16(12)21)11-19-20-17(22)14-9-3-4-10-15(14)18/h2-5,7-11,21H,1,6H2,(H,20,22)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWCDSAVLYRSGT-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NNC(=O)C2=CC=CC=C2Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N/NC(=O)C2=CC=CC=C2Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

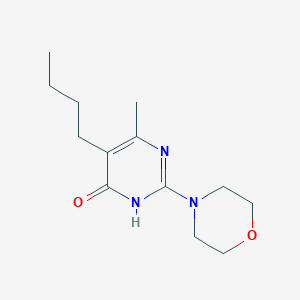
![{1-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}[4-(trifluoromethyl)phenyl]methanone](/img/structure/B6022855.png)
![N-({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)cyclopentanecarboxamide](/img/structure/B6022859.png)
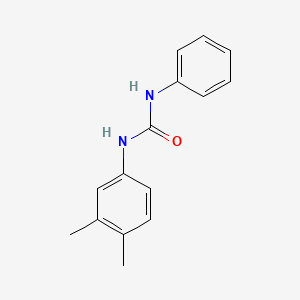

amino]methyl}phenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6022886.png)
![5-ethyl-3,4-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B6022906.png)
![2-[5-(1-azepanylmethyl)-1H-tetrazol-1-yl]-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B6022910.png)
![3-[1-(4-chloro-3-fluorobenzyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6022914.png)
![N-(3,5-dimethylphenyl)-2-[(4,5-dimethyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B6022920.png)
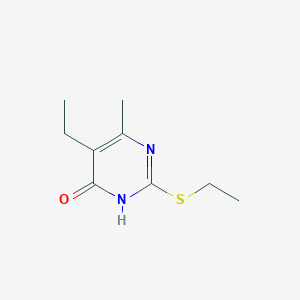
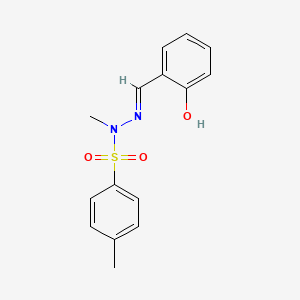

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methyl-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B6022950.png)